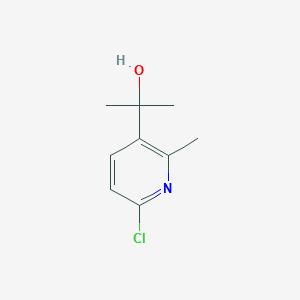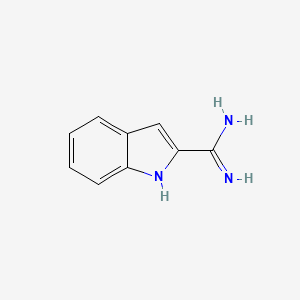
N-boc-3-bromo-2-fluoro-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-boc-3-bromo-2-fluoro-5-methylaniline is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring, along with a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-boc-3-bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylcarbamates, while coupling reactions can produce biaryl compounds with extended conjugation .
Wissenschaftliche Forschungsanwendungen
N-boc-3-bromo-2-fluoro-5-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-boc-3-bromo-2-fluoro-5-methylaniline: shares similarities with other phenylcarbamates that have different substituents on the phenyl ring, such as tert-butyl 3-bromo-2-fluoro-5-methoxyphenylcarbamate and tert-butyl 3-bromo-2-fluoro-5-chlorophenylcarbamate.
Uniqueness
The unique combination of bromine, fluorine, and methyl groups on the phenyl ring, along with the tert-butyl carbamate group, gives tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate distinct chemical properties.
Eigenschaften
Molekularformel |
C12H15BrFNO2 |
|---|---|
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI-Schlüssel |
BSBUYMURKFVOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)







